molecular formula C17H15NO2 B7795770 1-(2-Methoxybenzyl)indole-3-carbaldehyde

1-(2-Methoxybenzyl)indole-3-carbaldehyde

Cat. No.: B7795770
M. Wt: 265.31 g/mol
InChI Key: NNQQIPQVCHDFGH-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)indole-3-carbaldehyde is a synthetic indole derivative that serves as a versatile chemical intermediate and key scaffold in medicinal chemistry research. Its structure, featuring an indole core substituted at the 1- and 3- positions, is of significant interest for the discovery and development of new therapeutic agents, particularly in the fight against antibiotic-resistant bacteria. Scientific literature identifies this specific compound as a crucial precursor in synthetic investigations aimed at creating novel antibacterial drugs . Research into analogous 3-substituted indole compounds has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives exhibiting low minimum inhibitory concentrations (MIC) and a lack of cytotoxicity, highlighting the potential of this chemical class . Beyond its antimicrobial applications, the indole-3-carbaldehyde scaffold is widely exploited in other drug discovery efforts. It is a common starting material for synthesizing a variety of biologically active molecules, including tubulin polymerization inhibitors investigated for their antiproliferative effects in cancer research . The aldehyde functional group makes it a valuable building block for numerous reactions, such as the Van Leusen imidazole synthesis and Knoevenagel condensations, to generate diverse libraries of compounds for biological screening . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-20-17-9-5-2-6-13(17)10-18-11-14(12-19)15-7-3-4-8-16(15)18/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQQIPQVCHDFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxybenzyl)indole-3-carbaldehyde typically involves the condensation of 2-methoxybenzylamine with indole-3-carboxaldehyde. This reaction is often carried out under acidic conditions using methanesulfonic acid as a catalyst and methanol as the solvent. The reaction mixture is refluxed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxybenzyl)indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Methoxybenzyl)indole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxybenzyl)indole-3-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity towards certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1-(2-Methoxybenzyl)indole-3-carbaldehyde are influenced by substituents on the benzyl group and indole ring. Below is a comparative analysis with key analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-methoxybenzyl, 3-formyl C₁₇H₁₅NO₂ 265.31 Precursor for antimicrobial thiosemicarbazones ; used in enzyme inhibitor synthesis
1-(2-Methylbenzyl)indole-3-carbaldehyde 2-methylbenzyl, 3-formyl C₁₇H₁₅NO 249.31 Crystallographically characterized; potential scaffold for anticancer agents
1-(3,4-Dichlorobenzyl)indole-3-carbaldehyde 3,4-dichlorobenzyl, 3-formyl C₁₆H₁₁Cl₂NO 312.17 Intermediate for 1-deoxy-D-xylulose-5-phosphate synthase inhibitors
2-Chloro-1-methylindole-3-carbaldehyde 1-methyl, 2-chloro, 3-formyl C₁₀H₈ClNO 193.63 Used in heterocyclic synthesis; halogen enhances electrophilicity
1-[(2-Chloro-4-fluorophenyl)methyl]indole-3-carbaldehyde 2-chloro-4-fluorobenzyl C₁₆H₁₁ClFNO 299.72 High steric/electronic effects; safety profile documented
2-(4-Methoxyphenyl)benzo[g]indole-3-carbaldehyde 4-methoxyphenyl, fused benzog-indole C₂₀H₁₅NO₂ 301.34 Extended π-system enhances fluorescence; explored in optoelectronics

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., target compound) exhibit higher aqueous solubility compared to halogenated or methylated analogues due to polar interactions.
  • Crystallinity: The 2-methylbenzyl analogue () forms stable monoclinic crystals (space group P2₁/c), facilitating structural analysis via X-ray diffraction .

Notes

  • Synthetic Challenges : Oxidation of 1-benzyl-indole intermediates () often requires controlled conditions to avoid over-oxidation to carboxylic acids .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Methoxybenzyl)indole-3-carbaldehyde, and what experimental parameters are critical for optimizing yield?

  • Methodology : The compound is typically synthesized via reductive amination or alkylation of indole-3-carbaldehyde derivatives. For example, sodium triacetoxyborohydride (STAB) in dichloroethane is used to reduce Schiff bases formed between indole-3-carbaldehyde and 2-methoxybenzylamine. Key parameters include:

  • Temperature : Maintain ≤30°C to avoid side reactions.
  • Solvent choice : Anhydrous dichloroethane minimizes hydrolysis .
  • Stoichiometry : A 3:1 molar ratio of STAB to aldehyde ensures complete reduction .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical techniques :

  • NMR : Analyze 1^1H and 13^{13}C spectra for characteristic peaks (e.g., aldehyde proton at ~10 ppm, methoxybenzyl protons at 3.8–4.5 ppm).
  • XRD : Single-crystal X-ray diffraction (using SHELX software) resolves stereochemistry and validates the methoxybenzyl substitution pattern .
  • HPLC-MS : Quantify purity (>95%) and detect impurities from incomplete alkylation .

Q. What are the stability considerations for storing this compound?

  • Storage : Store at –20°C under inert gas (N2_2/Ar) to prevent oxidation of the aldehyde group. Avoid exposure to moisture, which can hydrolyze the methoxy group .

Advanced Research Questions

Q. How can computational tools like AutoDock4 elucidate the binding interactions of this compound with biological targets?

  • Protocol :

  • Receptor preparation : Use PDB structures of target enzymes (e.g., cytochrome P450 or kinases) and assign partial charges.
  • Docking parameters : Set Lamarckian genetic algorithm (LGA) with 100 runs to explore conformational flexibility.
  • Analysis : Identify key interactions (e.g., hydrogen bonds between the aldehyde group and catalytic residues). Compare results with experimental IC50_{50} data to validate predictions .

Q. What strategies address contradictions in reported bioactivity data for indole-3-carbaldehyde derivatives?

  • Approach :

  • Meta-analysis : Compare studies controlling for variables like assay type (e.g., cell-free vs. cell-based) or compound purity.
  • SAR studies : Systematically modify substituents (e.g., methoxy position) to isolate structure-activity relationships. For example, 1-(3-Methoxybenzyl) analogs show reduced potency compared to 2-methoxy derivatives .
  • Orthogonal validation : Use isothermal titration calorimetry (ITC) to confirm binding affinities disputed in fluorescence assays .

Q. How can researchers design derivatives of this compound to enhance solubility without compromising activity?

  • Derivatization strategies :

  • PEGylation : Attach polyethylene glycol chains to the indole nitrogen.
  • Prodrug design : Convert the aldehyde to a Schiff base with amino acids (e.g., glycine).
  • Co-crystallization : Use co-solvents like cyclodextrins to improve aqueous solubility while preserving crystallinity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Scale-up issues :

  • Exothermic reactions : Use jacketed reactors with controlled cooling during STAB addition.
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

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